molecular formula C6H5N5S B8584132 3-Azidomethylimidazo[5,1-b]thiazole

3-Azidomethylimidazo[5,1-b]thiazole

Cat. No.: B8584132
M. Wt: 179.21 g/mol
InChI Key: DUTQIZJNMKDKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azidomethylimidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C6H5N5S and its molecular weight is 179.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5N5S

Molecular Weight

179.21 g/mol

IUPAC Name

3-(azidomethyl)imidazo[5,1-b][1,3]thiazole

InChI

InChI=1S/C6H5N5S/c7-10-9-1-5-3-12-6-2-8-4-11(5)6/h2-4H,1H2

InChI Key

DUTQIZJNMKDKIH-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=N1)C(=CS2)CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diphenylphosphoryl azide (0.259 ml) and 0.157 ml of 1,8-diazabicyclo[5,4,0]-7-undecene were added to a suspension of 154 mg of 3-hydroxymethylimidazo[5,1-b]thiazole in 2 ml of toluene. The mixture was stirred at room temperature for 30 hr. Brine was added to the reaction mixture, and the mixture was extracted twice with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate. The solvent was removed by distillation. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=30:1) to give 156 mg of 3-azidomethylimidazo[5,1-b]thiazole.
Quantity
0.259 mL
Type
reactant
Reaction Step One
Quantity
0.157 mL
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.